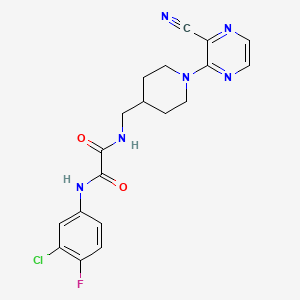

![molecular formula C22H21N3O3S B2888101 5-(3,5-dimethoxybenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941897-53-6](/img/structure/B2888101.png)

5-(3,5-dimethoxybenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazolo[5,4-d]thiazoles are a class of compounds that have been recognized for their potential in the field of organic photovoltaics . They are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Synthesis Analysis

The synthetic chemistry behind these molecules has only been explored to a minor extent and there is plenty of room for improvement and broadening of the material scope . Aryl-functionalized thiazolo[5,4-d]thiazole derivatives, which expand the conjugated backbone of the semiconducting material, are easily prepared .Molecular Structure Analysis

Thiazolo[5,4-d]thiazole-based compounds exhibit excellent electronic structures with energy gaps falling in the range of 2.5–3.0 eV . They have a fully π-conjugated structure providing proximity of the frontier molecular orbitals (FMO) .Physical And Chemical Properties Analysis

Thiazolo[5,4-d]thiazoles have high oxidative stability . They also exhibit appropriate thermal stability and valuable photophysical properties, making them valuable for applications in optoelectronic materials .Aplicaciones Científicas De Investigación

Electroluminescent Devices

Thiazolo[4,5-d]pyridazinones, due to their electron-accepting properties, can be used in the design of novel organic electroluminescent (EL) devices . The compound’s structure, which allows for efficient π-conjugation, can be beneficial in creating materials that exhibit valuable photophysical properties. This makes them suitable as host materials in EL devices, potentially leading to unique yellowish-green and yellow-green emissions.

Organic Semiconductors

The rigid planar structure of thiazolo[4,5-d]pyridazinones contributes to efficient intermolecular π–π overlap, which is a desirable feature in organic semiconductors . These materials are crucial for the development of plastic electronics, offering a lightweight and flexible alternative to traditional semiconductor materials.

Nonlinear Optical Materials

Porphyrin-based frameworks incorporating thiazolo[4,5-d]pyridazinone units can be explored for their nonlinear optical (NLO) properties . These materials are gaining interest due to their distinct opto-electronic properties, which are valuable in applications like optical switching and modulation.

Organic Photovoltaics

The electron-deficient nature and high oxidative stability of thiazolo[4,5-d]pyridazinones make them appealing for use in organic photovoltaic cells . Their ability to act as electron acceptors can enhance the efficiency of solar cells by facilitating the separation of charge carriers.

Dopants in Organic Electronics

Due to their excellent electronic structures and appropriate energy gaps, thiazolo[4,5-d]pyridazinones can serve as dopants in organic electronic materials . They can improve the performance of organic light-emitting diodes (OLEDs) and other electronic devices by modifying the electrical properties of the host material.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-[(3,5-dimethoxyphenyl)methyl]-2-methyl-7-(4-methylphenyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S/c1-13-5-7-16(8-6-13)19-21-20(23-14(2)29-21)22(26)25(24-19)12-15-9-17(27-3)11-18(10-15)28-4/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOHMLUCUZPZQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,5-dimethoxybenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2888018.png)

![(3,5-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2888019.png)

![2-(2-Chloropropanoyl)-N-[2-(4-fluorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B2888021.png)

![2-[(3-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2888022.png)

![2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2888024.png)

![3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2888028.png)

![3-hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2888033.png)

![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine](/img/structure/B2888034.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2888035.png)

![N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2888037.png)